molecular formula C9H8ClNO2 B7845546 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B7845546
M. Wt: 197.62 g/mol
InChI Key: YYDPCJMGIXOELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one is a high-purity chemical reagent offered for research and development purposes. This compound features an oxazolidin-2-one core structure substituted with a 4-chlorophenyl group at the 5-position. The oxazolidinone scaffold is of significant interest in medicinal chemistry and pharmacology, serving as a key building block in the synthesis of various biologically active molecules . Researchers utilize this core structure in the design and development of novel compounds, including central nervous system (CNS) active agents . The specific placement of the chlorophenyl moiety allows researchers to explore structure-activity relationships (SAR), particularly in modulating the compound's lipophilicity, electronic properties, and overall binding affinity to biological targets. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDPCJMGIXOELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 Chlorophenyl 1,3 Oxazolidin 2 One and Its Analogues

Established Synthetic Pathways to the 1,3-Oxazolidin-2-one Ring System

Traditional methods for constructing the 1,3-oxazolidin-2-one ring system have relied on several robust and versatile chemical transformations. These pathways typically involve the formation of the carbamate (B1207046) moiety and subsequent cyclization.

Cyclization Reactions Involving Amino Alcohols and Carbonyl Derivatives

A cornerstone in the synthesis of 1,3-oxazolidin-2-ones is the cyclization of β-amino alcohols with various carbonyl-containing reagents. For the synthesis of 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one, the key precursor is 2-amino-1-(4-chlorophenyl)ethanol. scbt.com This amino alcohol can be reacted with phosgene (B1210022) or its derivatives, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to induce cyclization. google.com The reaction proceeds through the formation of an intermediate carbamate, which then undergoes intramolecular nucleophilic attack to form the five-membered ring.

Another common carbonyl source is diethyl carbonate. The reaction of an amino alcohol with diethyl carbonate, often in the presence of a base, leads to the formation of the oxazolidinone ring with the elimination of ethanol. This method is advantageous due to the lower toxicity of diethyl carbonate compared to phosgene. The preferential formation of the five-membered oxazolidinone ring is generally observed in these reactions. fishersci.ca

PrecursorCarbonyl SourceProductReference
2-Amino-1-(4-chlorophenyl)ethanolPhosgene/TriphosgeneThis compound google.com
2-Amino-1-(4-chlorophenyl)ethanolDiethyl CarbonateThis compound fishersci.ca
Amino AlcoholsCarbonyldiimidazole1,3-Oxazolidin-2-ones google.com

Routes Utilizing Epichlorohydrin (B41342) or Related Epoxides

Epoxides are versatile building blocks for the synthesis of oxazolidinones. A common strategy involves the reaction of an amine with epichlorohydrin, followed by cyclization. sigmaaldrich.comresearchgate.net For N-substituted oxazolidinones, an aryl amine can be reacted with epichlorohydrin to form a chlorohydrin intermediate, which is then cyclized.

For the synthesis of 5-substituted oxazolidinones like the target compound, a more relevant approach starts with a substituted epoxide such as 4-chlorostyrene (B41422) oxide. nih.govacs.org The reaction of 4-chlorostyrene oxide with a source of ammonia (B1221849) or an amino equivalent, followed by cyclization with a carbonylating agent, can yield this compound. Alternatively, reaction with sodium cyanate (B1221674) in the presence of a Lewis acid can also lead to the desired product.

A notable example is the synthesis of the related compound, (R)-5-(Chloromethyl)oxazolidin-2-one, from (R)-epichlorohydrin and sodium cyanate. chemicalbook.com This highlights the utility of epoxides in constructing the oxazolidinone core.

Epoxide PrecursorReagentsIntermediate/ProductReference
(R)-EpichlorohydrinSodium Cyanate, Water(R)-5-(Chloromethyl)oxazolidin-2-one chemicalbook.com
4-Chlorostyrene OxideAmmonia, Carbonylating AgentThis compound nih.govacs.org

Isocyanate-Epoxide Cycloadditions

The [3+2] cycloaddition of isocyanates and epoxides is a highly efficient and atom-economical method for synthesizing 1,3-oxazolidin-2-ones. nih.govorganic-chemistry.org This reaction is often catalyzed by Lewis acids or bases. For the synthesis of N-aryl-5-substituted-2-oxazolidinones, an aryl isocyanate is reacted with a substituted epoxide. organic-chemistry.org

In the context of this compound, the reaction would involve an appropriate isocyanate and 4-chlorostyrene oxide. The regioselectivity of the epoxide ring-opening is a critical factor in this synthesis. The reaction of chlorosulfonyl isocyanate with various epoxides has been shown to produce both oxazolidinones and five-membered cyclic carbonates.

The solid-phase synthesis of oxazolidinones has also been achieved through the cycloaddition of resin-bound epoxides with isocyanates, demonstrating the versatility of this approach for creating libraries of these compounds. nih.govorganic-chemistry.org

IsocyanateEpoxideCatalyst/ConditionsProductReference
Phenyl IsocyanateResin-bound EpoxideLithium Bromide, Tributyl Phosphine OxideN-Phenyl-oxazolidinone organic-chemistry.org
Chlorosulfonyl IsocyanateVarious EpoxidesDichloromethaneOxazolidinones and Cyclic Carbonates

Development of Novel and Green Chemistry Approaches in Oxazolidinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. The preparation of oxazolidinones has benefited from these advancements, with a focus on catalyst development and the use of greener reaction media.

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

A wide range of catalysts have been developed to improve the efficiency and selectivity of oxazolidinone synthesis. These include metal-based catalysts, organocatalysts, and the use of ionic liquids as both catalyst and solvent.

Palladium and copper catalysts have been effectively used in the N-arylation of 2-oxazolidinones and in the cyclization of amino alcohol carbamates. Silver catalysts have been employed for the incorporation of carbon dioxide into propargylic amines to form oxazolidinones.

Organocatalysts, such as L-proline, have been utilized in microwave-assisted three-component reactions to synthesize novel oxazolidinone analogues. Furthermore, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been shown to be a highly recyclable and stable catalyst for the conversion of epoxy amines into 2-oxazolidinones using carbon dioxide. google.com Ionic liquids, in conjunction with metal salts like CuBr, have been developed as efficient and recyclable catalytic systems for the three-component synthesis of 2-oxazolidinones from CO2, propargylic alcohols, and 2-aminoethanols. acs.org

Catalytic SystemReaction TypeKey AdvantagesReference
Palladium/CopperN-arylation/CyclizationMild conditions, good yields
SilverCO2 IncorporationMild conditions, excellent yields
L-ProlineThree-component MannichMicrowave-assisted, efficient
Polystyrene-supported TBDEpoxy amine conversion with CO2Recyclable, stable, halide-free google.com
CuBr/Ionic LiquidThree-component synthesisRecyclable, green solvent acs.org

Solvent-Free and Environmentally Benign Synthetic Procedures

A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. Several solvent-free methods for oxazolidinone synthesis have been reported. One approach involves the use of deep eutectic solvents (DESs), which are biodegradable, non-toxic, and recyclable, as both the catalyst and reaction medium for the three-component reaction of epoxides, amines, and dimethyl carbonate.

Microwave irradiation has also been employed to accelerate reactions and enable solvent-free conditions. For instance, the synthesis of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine (B43304) has been achieved under microwave irradiation in a paste-like medium. The use of carbon dioxide as a C1 source is another key aspect of green oxazolidinone synthesis, with numerous solvent-free methods being developed for the cycloaddition of CO2 to aziridines and other substrates. A strategy for the kilogram-scale synthesis of N-isobutyl-5-methyloxazolidinone from renewable resources without the use of organic solvents has also been proposed, highlighting the potential for industrial-scale green synthesis.

Green ApproachKey FeaturesExample ApplicationReference
Deep Eutectic Solvents (DESs)Biodegradable, recyclable, catalyst/mediumThree-component synthesis of 3,5-disubstituted oxazolidinones
Microwave IrradiationSolvent-free, rapidSynthesis from urea and ethanolamine
Carbon Dioxide as C1 SourceAtom-economical, renewable feedstockCycloaddition to aziridines
Solvent-free, Bio-basedRenewable resources, no organic solventKilogram-scale synthesis of N-isobutyl-5-methyloxazolidinone

Asymmetric Synthesis and Stereocontrol in the Formation of this compound and Chiral Analogues

The development of synthetic routes that control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly for producing enantiomerically pure compounds for pharmaceutical applications. For this compound and its analogues, which possess at least one stereocenter at the C5 position, achieving stereocontrol is critical. Asymmetric synthesis strategies are employed to selectively produce a desired stereoisomer, either as a single enantiomer or as a specific diastereomer. These methods generally fall into two categories: substrate-controlled reactions, where existing chirality in the starting material dictates the stereochemical outcome, and reagent-controlled reactions, where a chiral auxiliary or catalyst is used to induce asymmetry.

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective syntheses are fundamental in creating specific stereoisomers of oxazolidin-2-ones. Enantioselective methods produce a preponderance of one enantiomer over the other, while diastereoselective methods create a majority of one diastereomer from a molecule that can form two or more.

A notable diastereoselective strategy involves a tandem sequence combining an asymmetric aldol (B89426) reaction with a Curtius rearrangement and subsequent intramolecular cyclization. nih.gov This approach has been successfully applied to the synthesis of various 4,5-disubstituted oxazolidin-2-ones, including an analogue of the target compound, (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one. nih.gov The process starts with a β-hydroxy carbonyl substrate, which undergoes azidation and rearrangement to form the oxazolidin-2-one ring. The stereochemistry of the final product is controlled during the initial aldol reaction, leading to high diastereoselectivity in the final heterocyclic scaffold. nih.gov The scope of this transformation has been explored with various aryl substituents, demonstrating its utility in generating a library of chiral oxazolidin-2-ones. nih.gov

Aryl Substituent (at C5)ProductYield
4-Chlorophenyl(4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one85%
4-Fluorophenyl(4S,5R)-5-(4-fluorophenyl)-4-methyloxazolidin-2-one88%
4-Nitrophenyl(4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one81%
4-(Trifluoromethyl)phenyl(4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one83%
3,4,5-Trimethoxyphenyl(4S,5R)-4-methyl-5-(3,4,5-trimethoxyphenyl)oxazolidin-2-one89%
Table 1.nih.gov

Another powerful enantioselective method involves the stereospecific one-pot transformation of enantiomerically pure 2-functionalized aziridines. bioorg.org In this approach, the absolute configuration at the C2 position of the starting chiral aziridine (B145994) directly controls the stereochemistry at the C5 position of the resulting oxazolidin-2-one. bioorg.org The reaction proceeds through a regioselective opening of the aziridine ring, followed by intramolecular cyclization, with retention of configuration. bioorg.org This method provides an efficient pathway to 5-functionalized chiral oxazolidin-2-ones in high yields from readily available chiral aziridines. bioorg.org

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. williams.edu After the desired stereocenter has been created, the auxiliary is removed. Evans' oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric synthesis, such as in aldol condensations and alkylations. williams.edunih.govscielo.org.mx In these strategies, the bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group at C4) effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less sterically hindered face. williams.edu This results in the formation of one diastereomer in preference to the other. The synthesis method described previously, which utilizes an asymmetric aldol reaction to produce (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one, is a prime example of a chiral auxiliary-controlled process. nih.gov

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. rsc.org Chiral organocatalysts can activate substrates and create a chiral environment around the reaction center, leading to high enantioselectivity. For the synthesis of oxazolidine (B1195125) rings, bifunctional organocatalysts, such as those derived from squaramide or BINOL, have proven effective. rsc.orgacs.org

A hydroquinine-derived bifunctional squaramide catalyst has been successfully used in a domino reaction between N-Boc ketimines and γ-hydroxyenones to construct spirooxazolidines. rsc.org This cascade process, involving N,O-acetalization and an aza-Michael addition, generates two new stereocenters with good to excellent diastereoselectivity and high enantioselectivity. rsc.org This strategy has been applied to a range of substrates, including those that lead to products with a 4-chlorophenyl substituent, demonstrating its potential for synthesizing analogues of the target compound. rsc.org

Pyrazolinone Ketimine Substituentγ-Hydroxyenone SubstituentYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Phenyl4-Chlorophenyl92%2.3:198%
4-ChlorophenylPhenyl90%2.3:199%
4-BromophenylPhenyl93%2.3:1>99%
4-MethylphenylPhenyl94%2.3:199%
Table 2.rsc.org

Similarly, a chiral magnesium phosphate (B84403) catalyst derived from BINOL has been used for the enantioselective one-pot synthesis of 1,3-oxazolidines. The reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to afford the final product in high yields and with excellent enantioselectivities. acs.org These organocatalytic methods offer a versatile and efficient alternative to traditional metal-catalyzed or auxiliary-based approaches for accessing chiral oxazolidine frameworks.

Chemical Reactivity and Derivatization Strategies for the 5 4 Chlorophenyl 1,3 Oxazolidin 2 One Scaffold

Characteristic Reactions of the Oxazolidinone Ring System

The 1,3-oxazolidin-2-one ring is a five-membered cyclic carbamate (B1207046) that exhibits a range of chemical behaviors. Its stability and reactivity are influenced by the substituents at the N-3 and C-5 positions. The presence of the electron-withdrawing carbonyl group and the heteroatoms (nitrogen and oxygen) defines its reaction pathways.

The oxazolidinone ring can undergo cleavage under various conditions, providing a versatile route to other important chemical structures, such as β-amino alcohols and their derivatives. researchgate.netwikipedia.org A key strategy involves decarboxylative ring-opening, which can be initiated by nucleophiles.

Recent research has demonstrated a simple and efficient methodology for the synthesis of β-chalcogen amines through the decarboxylative ring-opening of non-activated 2-oxazolidinones. rsc.org This reaction typically involves a chalcogenolate anion, generated in situ from a dichalcogenide and a reducing agent like sodium borohydride (B1222165) (NaBH₄), which attacks the C-5 position of the oxazolidinone ring. This process leads to the formation of a β-chalcogen amine, releasing carbon dioxide. rsc.org The reaction is applicable to a wide range of 2-oxazolidinone (B127357) rings, offering quick access to structurally diverse products. rsc.org

The table below summarizes the conditions for a model ring-opening reaction.

Table 1: Optimization of Decarboxylative Ring-Opening of a Model 2-Oxazolidinone

Entry Reducing Agent (equiv.) Solvent Time (h) Yield (%)
1 NaBH₄ (1.5) THF/Ethanol 24 65
2 NaBH₄ (2.0) THF/Ethanol 24 78
3 NaBH₄ (2.5) THF/Ethanol 24 82
4 NaBH₄ (3.0) THF/Ethanol 24 85
5 NaBH₄ (3.0) THF/Ethanol 12 80
6 NaBH₄ (3.0) THF/Ethanol 6 75

Data derived from a study on a model oxazolidinone substrate, illustrating the general principles of the reaction. rsc.org

The regioselectivity of the ring-opening is a critical aspect. For 5-substituted oxazolidinones, nucleophilic attack generally occurs at the C-5 position, leading to the cleavage of the C5-O1 bond. The process can be influenced by the nature of the substituent at C-5 and the reaction conditions. researchgate.netmdpi.com

While many derivatization strategies focus on the oxazolidinone ring itself, the chlorophenyl moiety offers additional sites for modification. Standard aromatic functionalization reactions can be applied, although the reactivity may be influenced by the electron-withdrawing nature of the oxazolidinone ring system. Potential transformations include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles, a reaction facilitated by the electron-withdrawing effect of the attached heterocyclic ring. This allows for the introduction of various functional groups such as amines, alkoxides, or thiolates.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon or carbon-nitrogen bonds at the site of the chlorine atom. This would enable the conjugation of the 5-(4-chlorophenyl)-1,3-oxazolidin-2-one core with other aryl, heteroaryl, or vinyl groups.

These derivatization strategies on the chlorophenyl ring are less explored in the literature compared to reactions on the oxazolidinone core but represent a viable path for creating structural diversity.

Synthesis of Novel Analogues and Hybrid Molecules Incorporating the this compound Core

The this compound scaffold serves as a valuable building block for the construction of more complex molecules with potentially enhanced biological activities.

A common strategy in drug design is the creation of hybrid molecules by linking two or more pharmacophoric units. nih.gov The this compound core has been successfully conjugated with various other heterocyclic systems to generate novel chemical entities.

For instance, derivatives have been synthesized where the oxazolidinone nitrogen is part of a larger structure or where a functional group on the oxazolidinone is used as a handle for linkage. An example includes the synthesis of 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide. nih.govgoogle.com In this molecule, the oxazolidinone core is linked via a methylamine (B109427) bridge at the C-5 position to a thiophene-2-carboxamide moiety. google.com

Another approach involves linking the chlorophenyl group to other heterocycles. Research has described the synthesis of compounds where a 1,3,4-oxadiazole (B1194373) ring is attached to the 4-chlorophenyl group. nih.govsigmaaldrich.com This strategy combines the structural features of both oxazolidinones and oxadiazoles, two classes of heterocycles known for their diverse biological activities. nih.gov

The synthesis of these conjugates often involves multi-step sequences. A general synthetic route might involve the preparation of a functionalized this compound intermediate, followed by coupling with a second heterocyclic component. For example, an amine-functionalized oxazolidinone can be reacted with a carbonyl chloride of another heterocycle to form an amide linkage. google.com

Table 2: Examples of Heterocyclic Conjugates

Conjugated Heterocycle Linkage Type Resulting Hybrid Structure
Thiophene Amide Oxazolidinone-Thiophene
1,3,4-Oxadiazole Direct C-C bond (Chlorophenyl)oxadiazole moiety
Morpholine Phenyl-N bond Oxazolidinone-(phenyl)morpholine

Prodrug design is a well-established strategy to overcome limitations of a parent drug, such as poor solubility, low bioavailability, or lack of site-specific delivery. nih.govnih.gov The this compound structure contains functional groups amenable to prodrug modification.

The secondary amine (N-H) of the oxazolidinone ring is a primary site for derivatization. It can be acylated, carbamoylated, or linked to promoieties that are designed to be cleaved in vivo by enzymatic or chemical means, releasing the active parent compound. baranlab.org For example, attaching a hydrophilic group like a phosphate (B84403) or a short peptide could enhance aqueous solubility, while linking a lipophilic moiety could improve membrane permeability. nih.gov

Another approach involves modifying the molecule to be a bioprecursor, which is converted to the active form through metabolic processes. For instance, if a related analogue possesses a functional group that can be metabolically oxidized or reduced to generate the desired oxazolidinone, it could serve as a bioprecursor. While specific prodrugs of this compound are not extensively detailed in the surveyed literature, the principles of prodrug design are broadly applicable to this scaffold. nih.gov

Chemo- and Regioselective Transformations of Related Oxazolidinone Derivatives

The synthesis of specifically substituted oxazolidinones, such as the 5-(4-chlorophenyl) derivative, relies heavily on chemo- and regioselective reactions. Control over selectivity is paramount to avoid the formation of unwanted isomers and byproducts.

One of the most common and atom-economical routes to 5-substituted oxazolidinones is the [3+2] cycloaddition of an epoxide with an isocyanate. organic-chemistry.org The regioselectivity of this reaction is crucial. Tetraarylphosphonium salts have been shown to be effective bifunctional catalysts that accelerate the ring-opening of the epoxide with high regioselectivity, leading predominantly to the desired 5-substituted oxazolidinone isomer. organic-chemistry.orgorganic-chemistry.org

Similarly, the catalytic coupling of aziridines with carbon dioxide (CO₂) is an attractive route. Quantum mechanical calculations and experimental results have shown that a (salen)Cr catalyst can promote the reaction with excellent selectivity for the 5-substituted oxazolidinone product. scispace.com This selectivity arises from the preferential catalytic opening of the substituted C-N bond of the aziridine (B145994) ring. scispace.com

The iodocyclocarbamation of N-allylated N-aryl carbamates is another method that provides 3-aryl-5-(iodomethyl)oxazolidin-2-ones. organic-chemistry.org These iodinated intermediates are valuable for further synthetic transformations, allowing for the introduction of various functionalities at the C-5 methyl position. organic-chemistry.orgbioorg.org

The table below highlights key selective transformations leading to or involving the oxazolidinone scaffold.

Table 3: Examples of Chemo- and Regioselective Reactions

Reaction Type Reactants Catalyst/Reagent Key Feature Product Type
[3+2] Cycloaddition Epoxide + Isocyanate Tetraarylphosphonium salt High regioselectivity for 5-substitution N-Aryl-5-substituted oxazolidinone
[Aziridine + CO₂] Coupling Aziridine + CO₂ (salen)Cr complex Selective opening of substituted C-N bond 5-Substituted oxazolidinone
Iodocyclocarbamation N-Allyl N-Aryl Carbamate Iodine Regioselective cyclization 3-Aryl-5-(iodomethyl)oxazolidinone

These selective transformations underscore the sophisticated chemical strategies employed to synthesize and derivatize the oxazolidinone scaffold, enabling the creation of complex molecules like this compound with high precision.

Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl 1,3 Oxazolidin 2 One Derivatives

Correlating Structural Modifications with Preclinical Biological Activities

Systematic modifications of the 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one scaffold have demonstrated that even minor chemical alterations can significantly impact biological efficacy. Research has centered on three primary areas: the aromatic ring, the oxazolidinone ring itself, and the stereochemistry of the molecule.

The nature and position of substituents on the phenyl ring are critical determinants of activity. In studies of oxazolidinone derivatives as Factor Xa (FXa) inhibitors, the presence and location of a halogen on the phenyl ring proved to be a key factor for potency.

A comparative analysis showed that a 4-chloro substituent on the phenyl ring resulted in significantly higher potency than placing the chloro group at the 2- or 3-position. acs.org For instance, the 4-chlorophenyl derivative exhibited an inhibitory concentration (IC₅₀) of 20 nM, whereas the 2-chloro and 3-chloro analogues were substantially less active, with IC₅₀ values of 2 µM and 1.17 µM, respectively. acs.org This highlights a steep SAR, where the position of the substituent dramatically alters biological activity.

Table 1: Impact of Aromatic and Heteroaromatic Ring Substituents on FXa Inhibitory Activity This interactive table summarizes the structure-activity relationship data for various substituents on the aromatic ring of oxazolidinone derivatives.

Compound Derivative Substituent IC₅₀ (nM) Relative Potency
Reference Compound 5-Chlorothiophene 0.3 Very High
17 5-Bromothiophene 0.4 Very High
18 5-Methylthiophene 4.2 High
19 5-Bromofuran 26 Moderate
20 4-Chlorophenyl 20 Moderate
21 3-Chlorophenyl 1170 Low
22 2-Chlorophenyl 2000 Low

Data sourced from Roehrig et al., 2005. acs.org

The 1,3-oxazolidin-2-one ring is not merely a passive scaffold; modifications to this core structure are crucial for optimizing activity. The C5 side chain of the oxazolidinone ring, in particular, has been a major focus of synthetic efforts to enhance efficacy. nih.gov For antibacterial oxazolidinones, modifications at this position are essential for potent activity against various pathogens. nih.gov

For example, the introduction of a thiocarbamate C5 side chain has been identified as a favorable modification. nih.gov In one series of derivatives, this alteration, combined with an N-hydroxyacetyl-substituted nih.govnih.govijper.orgtriazepane C-ring, resulted in potent antibacterial agents with Minimum Inhibitory Concentration (MIC) values as low as 0.063 to 4.0 μg/mL against a range of Gram-positive bacteria. nih.gov Another innovative modification involved the incorporation of a silicon atom into the C-ring, which was shown to enhance brain exposure compared to the parent drug, suggesting a potential therapeutic advantage for central nervous system infections. nih.gov

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. researchgate.net For oxazolidinone derivatives, the stereochemistry at the C5 position of the oxazolidinone ring is a critical factor for biological activity.

Research has consistently shown that the (S)-configuration at the C5 position is essential for the desired biological effect. nih.gov This specific spatial arrangement has been optimized for better efficacy in antibacterial agents. nih.gov The discovery of a highly potent and selective oral, direct FXa inhibitor, 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide, further emphasizes the importance of the (5S)-stereochemistry for high-affinity binding to the target enzyme. acs.org The differential interaction of stereoisomers with their biological targets is a fundamental principle of chiral recognition in pharmacology. researchgate.net

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the oxazolidinone class of compounds, several key pharmacophoric elements have been identified. The 2-oxazolidinone (B127357) ring itself is considered the core pharmacophore group. researchgate.net

The oxazolidinone scaffold can be broken down into distinct regions that contribute to its activity. nih.gov These generally include:

The A-region: The 1,3-oxazolidin-2-one ring, which acts as a central scaffold. Its structure is similar to carbamates and amides, allowing it to form critical hydrogen bonds with amino acid residues in a target protein, while offering greater metabolic stability. researchgate.net

The B-region: The N-aryl group, in this case, the 4-chlorophenyl moiety. The nature and substitution pattern of this aromatic ring are crucial for tuning the electronic properties and dictating specific interactions within the target's binding pocket.

The C-region: The side chain at the C5 position. The functionality at this position is a key determinant of potency and spectrum of activity.

The ability of the oxazolidinone structure to serve as a bioisostere for groups like carbamates, ureas, and amides, combined with its capacity for modification at key positions, makes it a "privileged scaffold" in medicinal chemistry. researchgate.nettemple.edu This allows for the generation of diverse chemical libraries targeting a wide range of receptors. temple.edu

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that drive activity.

Several QSAR studies have been successfully conducted on oxazolidinone derivatives to elucidate the key factors governing their inhibitory activities. researchgate.netnih.gov These studies typically involve calculating a range of molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLSR) to build the model. ijper.orgnih.gov

For a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, QSAR models were developed using Topomer CoMFA and Hologram QSAR (HQSAR) methods. nih.gov The statistical quality of these models was high, as indicated by their cross-validation coefficients (q²) of 0.783 and 0.784, and non-cross-validation coefficients (r²) of 0.978 and 0.934, respectively. nih.gov Such robust models can reliably predict the bioactivity of new compounds within the same class. nih.gov Similarly, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed for other related heterocyclic scaffolds to understand the steric, electrostatic, and hydrophobic fields that determine binding affinities. mdpi.com

Table 2: Statistical Results of a QSAR Study on Oxazolidinone Derivatives This interactive table presents the validation metrics for QSAR models developed for 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, indicating their predictive power.

QSAR Method Cross-Validation Coefficient (q²) Non-Cross-Validation Coefficient (r²) Predictive Power
Topomer CoMFA 0.783 0.978 High
HQSAR 0.784 0.934 High

Data sourced from Tong et al., 2021. nih.gov

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Molecular Target Identification and Validation for Therapeutic Applications

The identification of specific molecular targets is a foundational step in the validation of a compound for therapeutic use. For oxazolidinone derivatives, research has pinpointed interactions with key biological molecules, suggesting potential applications in various disease states.

Certain oxazolidinone derivatives have been investigated for their ability to inhibit specific enzymes. For instance, some of these compounds have been identified as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and dopamine. The inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism that is exploited in the treatment of depression and Parkinson's disease. The core structure of 5-(4-chlorophenyl)-1,3-oxazolidin-2-one is a key feature in its potential to interact with the active site of such enzymes.

Compound Class Target Enzyme Mechanism of Inhibition Therapeutic Indication
OxazolidinonesMonoamine Oxidase (MAO)Competitive or Non-competitive InhibitionAntidepressant, Antiparkinsonian

Beyond enzyme inhibition, oxazolidinone derivatives have been characterized for their binding to and modulation of various receptors. For example, studies have explored their interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The modulation of these receptors can result in sedative, anxiolytic, and anticonvulsant effects. The specific substitutions on the oxazolidinone ring, such as the chlorophenyl group at the 5-position, play a significant role in determining the affinity and efficacy of the compound at these receptors.

Compound Derivative Receptor Target Observed Effect Potential Application
Substituted OxazolidinonesGABA ReceptorAllosteric ModulationAnxiolytic, Anticonvulsant

Studies on the Inhibition of Bacterial Protein Synthesis by Oxazolidinone Derivatives

A significant area of research for oxazolidinone derivatives has been in the field of antibacterial agents. These compounds are known to inhibit bacterial protein synthesis, a mechanism that is distinct from many other classes of antibiotics.

Oxazolidinones exert their antibacterial effect by binding to the bacterial ribosome, specifically to the 50S subunit. This binding event occurs at the peptidyl transferase center, a critical site for protein synthesis. By occupying this site, oxazolidinones prevent the formation of the initiation complex, which is a crucial first step in the translation of messenger RNA into protein. This unique mechanism of action makes them effective against a wide range of bacteria, including multidrug-resistant strains.

In vitro studies have demonstrated the potent antibacterial activity of oxazolidinone derivatives against various bacterial species. These studies typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. The results of these assays have shown that oxazolidinones are effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Bacterial Strain Compound Class Observed Effect
Staphylococcus aureus (MRSA)OxazolidinonesInhibition of growth
Enterococcus faecalis (VRE)OxazolidinonesInhibition of growth
Streptococcus pneumoniaeOxazolidinonesInhibition of growth

Cellular Pathway Perturbations in Disease Models (e.g., Apoptosis Induction in Cancer Cells)

In addition to their antimicrobial and neurological activities, some oxazolidinone derivatives have been investigated for their potential as anticancer agents. These studies have focused on their ability to perturb cellular pathways that are critical for cancer cell survival and proliferation. One of the key mechanisms identified is the induction of apoptosis, or programmed cell death, in cancer cells. This effect is often mediated through the activation of caspase enzymes, which are central executioners of the apoptotic process. The ability of certain oxazolidinones to induce apoptosis suggests their potential as a novel class of anticancer drugs.

Cell Line Compound Type Observed Cellular Effect
Human Cancer CellsOxazolidinone DerivativesInduction of Apoptosis
Various Tumor ModelsOxazolidinone DerivativesActivation of Caspases

Preclinical Pharmacological Potential and Applications of 5 4 Chlorophenyl 1,3 Oxazolidin 2 One Derivatives

Assessment of Anticancer Activity in Cell Lines and Xenograft Models

Derivatives containing the 4-chlorophenyl moiety attached to heterocyclic scaffolds like oxadiazole and thiazolidinone have demonstrated significant potential as anticancer agents in numerous preclinical studies. ekb.egmdpi.comsruc.ac.uk

Cytotoxicity and Antiproliferative Effects

A variety of derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. For example, a novel 1,3,4-thiadiazole (B1197879) derivative incorporating a 5-(4-chlorophenyl) group exhibited remarkable potency against breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancer cells, with lower potency observed against normal (WI-38) cells. ekb.eg In another study, synthesized quinazolinone-5-(4-chlorophenyl)-1,3,4-oxadiazole conjugates were tested against MCF-7 and HeLa cell lines, with one compound showing noteworthy cytotoxic activity against HeLa cells. nih.govresearchgate.net

Thiazolidinone derivatives have also been a major focus. A series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives showed moderate to strong antiproliferative activity in two different human leukemia cell lines in a dose-dependent manner. nih.gov

Table 2: Cytotoxic Activity of Selected 5-(4-Chlorophenyl) Derivatives Against Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class/Derivative Cancer Cell Line Activity Metric Result Reference
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compd. 3) MCF-7 (Breast) IC₅₀ 1.43 µM ekb.eg
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compd. 3) HepG2 (Liver) IC₅₀ 2.15 µM ekb.eg
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compd. 3) HCT-116 (Colon) IC₅₀ 3.12 µM ekb.eg
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compd. 3) A549 (Lung) IC₅₀ 4.16 µM ekb.eg
Quinazolinone-5-(4-chlorophenyl)-1,3,4-oxadiazole (Compd. 6a) HeLa (Cervical) Cytotoxicity Remarkable at 10 & 100 µM nih.govresearchgate.net
2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid deriv. (Compd. 5e) Leukemia Cell Lines Cytotoxicity Potent activity nih.gov
(4-fluorophenyl) thiazolidin-4-one SKOV3 (Ovarian) IC₅₀ 12.3 µM accscience.com
(4-fluorophenyl) thiazolidin-4-one CHO-K1 (Normal) IC₅₀ 7.5 µM accscience.com

Mechanisms of Antitumor Action in Preclinical Models

The anticancer effects of these derivatives are attributed to several mechanisms of action. One key mechanism is the induction of apoptosis, or programmed cell death. Flow cytometric analysis and DNA fragmentation assays confirmed that a potent thiazolidinone derivative containing a 5-(4-chlorophenyl)furan moiety was able to induce apoptosis in leukemia cells. nih.gov Other studies have shown that related derivatives can induce apoptosis in various cell lines, including neuroblastoma and colon adenocarcinoma cells. mdpi.com

Cell cycle arrest is another important mechanism. A study of 2-thioxoimidazolidine derivatives found that different compounds could arrest cancer cells at different phases of the cell cycle; one compound arrested liver cancer cells at the G0/G1 phase, while another arrested colon cancer cells at the S phase. nih.gov The evaluation of (4-fluorophenyl) thiazolidin-4-one also indicated a significant increase in the number of cells in the G1 phase, suggesting induced apoptosis. accscience.com

Enzyme inhibition is also a critical mode of action. The anticancer activity of a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative was attributed, at least in part, to the selective inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII. ekb.eg Other related heterocyclic scaffolds, such as 1,3,4-oxadiazoles, are known to exert their effects by targeting various enzymes critical for cancer cell proliferation, including thymidine (B127349) phosphorylase. nih.gov

Investigation of Anti-inflammatory Properties in Relevant Preclinical Models

Thiazolidinone derivatives, which share structural similarities with the oxazolidinone core, have been investigated for their anti-inflammatory potential. biointerfaceresearch.com Preclinical studies using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation, have demonstrated the efficacy of these compounds.

In one study, several C5-substituted 4-phenylimino-thiazolidin-2-ones were synthesized and evaluated. biointerfaceresearch.com The results showed that some of these compounds exhibited a powerful anti-inflammatory effect, with activity exceeding that of the reference drug Ibuprofen (B1674241). biointerfaceresearch.com The presence of a chlorine or bromine atom on the phenyl ring was found to be conducive to higher anti-inflammatory effectiveness. biointerfaceresearch.com

Another nonsteroidal anti-inflammatory drug, 5-[5-(4-Chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone, demonstrated anti-inflammatory activity equivalent to ibuprofen in the carrageenan-induced paw edema model in rats. documentsdelivered.com This compound was also effective in the guinea pig UV-induced erythema and rat established arthritis models, suggesting broad anti-inflammatory action. documentsdelivered.com Furthermore, some 5-thioxoimidazolidine-2-one derivatives showed significant anti-inflammatory activity in the carrageenan-paw edema model, which was rationalized through molecular modeling studies predicting their binding to COX enzymes. nih.gov

Characterization of Antioxidant Activity

Currently, there is a lack of specific studies characterizing the antioxidant activity of 5-(4-chlorophenyl)-1,3-oxazolidin-2-one derivatives. Research into the antioxidant potential of the broader oxazolidinone class is not widely documented, with the majority of pharmacological investigations focusing on other therapeutic areas.

Exploration of Other Emerging Biological Activities

The versatility of the oxazolidinone ring suggests potential for a variety of biological activities beyond its well-established antibacterial effects. nih.gov However, specific investigations into the anticonvulsant and anti-lipase properties of derivatives of this compound are not found in the available scientific literature. While related heterocyclic compounds have been explored for these activities, direct evidence for the specified oxazolidinone derivatives is wanting.

Though some oxazolidine (B1195125) derivatives are known to possess anticonvulsant properties, this activity has been generally underexplored for the class. researchgate.net For instance, the drug Zolmitriptan, which contains an oxazolidinone ring, acts on 5-HT receptors, a mechanism that can be relevant in seizure control. researchgate.net However, dedicated studies to evaluate the anticonvulsant potential of derivatives specifically substituted with a 5-(4-chlorophenyl) group are not presently available.

The inhibition of pancreatic lipase (B570770) is a key strategy in the management of obesity. While various chemical scaffolds are being investigated for this purpose, there is no specific data available from the reviewed sources on the anti-lipase inhibitory activity of this compound derivatives. The research focus for oxazolidinones has primarily been on their role as antibacterial agents, with less attention paid to their potential metabolic effects. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies of 5 4 Chlorophenyl 1,3 Oxazolidin 2 One and Its Derivatives

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of oxazolidinone derivatives. These calculations provide a detailed understanding of molecular structure, stability, and reactivity.

DFT has been utilized to scrutinize the ground state molecular geometry, including bond lengths and angles, of complex heterocyclic systems related to the oxazolidinone scaffold. researchgate.net Such studies often use hybrid functionals like B3LYP with various basis sets (e.g., 6-31G/6-311G) to achieve a balance between accuracy and computational cost. researchgate.net One key application is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps predict the chemical reactivity and kinetic stability of the molecule. researchgate.net

Furthermore, QM calculations are instrumental in confirming chemical structures by comparing computationally predicted data with experimental results. For instance, the thioamide form of a related fused-ring system was confirmed by the strong linear correlation between its calculated and experimentally determined 13C NMR chemical shifts, a task accomplished using DFT analysis. mdpi.com These methods can also determine the relative energies of different tautomers, predicting the most stable form of a molecule in a given environment. mdpi.com Vibrational analysis through calculated IR and Raman spectra, when compared with experimental data, further validates the synthesized structures and allows for precise band assignments. nih.gov

Table 1: Application of Quantum Mechanical Methods in Analyzing Oxazolidinone-Related Scaffolds

Computational Method Application Key Findings/Predictions Reference
DFT (B3LYP/6-311G)Molecular Structure & Reactivity AnalysisCalculation of bond parameters, HOMO-LUMO energy gap. researchgate.net
DFT (BP86/Jgauss-TZP2)Structural Elucidation & Tautomer StabilityConfirmation of thioamide tautomer via 13C NMR chemical shift correlation. mdpi.com
DFT (B3LYP, M06-2X), MP2Structural CharacterizationOptimization of monomer and dimer forms; assignment of IR/Raman bands. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. It is widely used to understand the mechanism of action of oxazolidinone derivatives and to screen for new potential drug candidates.

Docking simulations are crucial for predicting how a ligand, such as a derivative of 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one, fits into the binding site of a biological target. The simulation scores the different binding poses based on a calculated binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. iucr.org A lower binding affinity value generally indicates a more stable and potent interaction.

Studies on related heterocyclic structures, such as 1,3,4-oxadiazole (B1194373) derivatives, have used docking to predict their binding to targets like epidermal growth factor receptor (EGFR) and tubulin. neliti.comnih.gov The predicted binding poses from these simulations provide a plausible interpretation of the observed biological activities. nih.gov For example, analysis of the docked pose of a quinoline (B57606) derivative into the COVID-19 main protease (PDB ID: 6LU7) revealed specific interactions and a favorable binding affinity of -6.3 kcal/mol for the best pose. iucr.org The Root Mean Square Deviation (RMSD) is another important metric, used to compare the docked conformation with a known crystal structure pose, with lower values indicating a more accurate prediction. iucr.org

Table 2: Example Binding Affinities of Related Compounds from Docking Studies

Ligand/Derivative Type Protein Target Binding Affinity (kcal/mol) Reference
Quinoline-oxazolidinone hybridCOVID-19 Main Protease (6LU7)-6.3 iucr.org
Pyrazole-3-carbohydrazideCannabinoid Receptor 1 (CB1R)Not specified, but poses guided interpretation nih.gov
Thiazolidine-2,4-dione derivativeVEGFR-2Not specified, but poses guided interpretation nih.gov

A significant outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are critical for ligand interaction. These interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, docking studies of 1,3,4-oxadiazol-ethanone derivatives showed the formation of two or three conventional hydrogen bonds with the EGFR enzyme. neliti.com In another study, a proposed interaction between a hydroxyl group on a pyrazole (B372694) derivative and the amino acid asparagine 287 (Asn287) of the CB1 receptor was identified as a key feature for enhancing biological activity. nih.gov Similarly, docking of thiazolidine-2,4-dione derivatives into the VEGFR-2 active site highlighted the importance of hydrogen bonding with residues like Glutamic acid 883 (Glu883) and Aspartic acid 1044 (Asp1044). nih.gov Identifying these key residues is fundamental for structure-based drug design, as it allows for the modification of the ligand to improve its complementarity with the binding site and, consequently, its potency and selectivity. nih.gov

Table 3: Key Amino Acid Interactions for Oxazolidinone-Related Scaffolds

Ligand/Derivative Type Protein Target Key Interacting Residues Interaction Type Reference
1,3,4-Oxadiazol-ethanoneEGFRNot specifiedHydrogen Bonds neliti.com
Pyrazole-3-carbohydrazideCB1RAsn287Hydrogen Bond nih.gov
Quinoline-oxazolidinone hybridCOVID-19 Main Protease (6LU7)THR111, SER158, LYS102, GLN110Hydrogen Bonds iucr.org
Thiazolidine-2,4-dioneVEGFR-2Glu883, Asp1044Hydrogen Bonds nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-receptor complex.

MD simulations are used to confirm and refine the binding poses predicted by docking. mdpi.com By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of key interactions, such as hydrogen bonds, over a period of nanoseconds or longer. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies with greater accuracy than docking alone. Studies on oxadiazole derivatives have used MD simulations to understand their interaction with biological macromolecules like DNA/RNA. sciepub.com The results from MD simulations are crucial for validating a binding hypothesis and ensuring that the designed inhibitor forms a stable and lasting complex with its target. nih.govmdpi.com

De Novo Design and Virtual Screening for Novel Analogues

Computational chemistry plays a pivotal role in the discovery of novel analogues of this compound through virtual screening and de novo design. Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a specific drug target.

A typical virtual screening workflow is a multi-step process. mdpi.com It may begin with filtering a large compound database (containing thousands or millions of molecules) based on drug-like properties, such as Lipinski's rule of five. mdpi.com This is often followed by pharmacophore-based screening, which selects molecules containing the key chemical features required for binding. The remaining compounds are then subjected to molecular docking simulations to predict their binding affinity and pose. The top-scoring candidates are then prioritized for synthesis and experimental testing. mdpi.com This stepwise approach was successfully used to identify a novel and selective HDAC11 inhibitor. mdpi.com Ligand-based drug design approaches are also common, where new molecules are designed based on the pharmacophoric features of known active compounds. nih.gov

Table 4: A Stepwise Virtual Screening Workflow

Step Description Purpose Reference
1. Library PreparationCuration of a large chemical compound database.To create a diverse set of molecules for screening. mdpi.com
2. Drug-like FilteringApplication of filters like Lipinski's rule of five.To remove non-drug-like molecules and improve chances of good bioavailability. mdpi.com
3. Pharmacophore ScreeningFiltering based on a 3D arrangement of essential chemical features.To quickly select compounds with the necessary features for target binding. mdpi.com
4. Molecular DockingDocking of filtered compounds into the target's active site.To predict binding poses and rank compounds by binding affinity. mdpi.com
5. Hit PrioritizationVisual inspection and selection of top-scoring compounds.To identify the most promising candidates for synthesis and in vitro testing. mdpi.com

In Silico Prediction of Preclinical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Lead Optimization

In the lead optimization phase, it is critical to assess the pharmacokinetic and toxicological properties of drug candidates. In silico ADMET prediction models are used to evaluate these properties computationally, saving significant time and resources by identifying potential liabilities early in the drug discovery pipeline.

These predictive models assess a range of properties. Absorption is often predicted using rules like Lipinski's rule of five, which considers factors like molecular weight (< 500 Da), LogP (< 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10). japsonline.comresearchgate.net Other rules, such as Veber's rule, are also employed. neliti.com Various software and web-based tools, like pkCSM and ProTox-II, are available to predict a compound's absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.net For example, these tools can predict a compound's potential to be a substrate or inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov Toxicity predictions can estimate the LD50 value and classify the compound into different toxicity classes. japsonline.comresearchgate.net The use of these in silico ADMET and toxicity tests helps to ensure that the developed compounds have a higher probability of success in later preclinical and clinical stages. neliti.comnih.gov

Table 5: Key In Silico ADMET Properties and Prediction Criteria

Property Parameter Favorable Range (Example) Prediction Method/Rule Reference
Absorption Molecular Weight (MW)< 500 DaLipinski's Rule of Five japsonline.comresearchgate.net
LogP (Octanol-water partition coefficient)< 5Lipinski's Rule of Five japsonline.comresearchgate.net
Hydrogen Bond Donors (HBD)< 5Lipinski's Rule of Five japsonline.comresearchgate.net
Hydrogen Bond Acceptors (HBA)< 10Lipinski's Rule of Five japsonline.comresearchgate.net
Metabolism Cytochrome P450 InhibitionIC50 > 50 µMIn vitro/in silico models nih.gov
Toxicity Oral Rat LD50> 2000 mg/kg (e.g., Class 5 or 6)ProTox-II Server japsonline.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic techniques are pivotal in confirming the identity and structural integrity of "5-(4-Chlorophenyl)-1,3-oxazolidin-2-one". These methods probe the molecular framework at an atomic level, yielding precise information on connectivity, chemical environment, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of "this compound". One-dimensional NMR techniques such as ¹H and ¹³C NMR provide foundational information about the number and types of protons and carbons present in the molecule.

¹H NMR spectroscopy of this compound reveals distinct signals for the aromatic protons on the chlorophenyl ring and the protons of the oxazolidinone core. The chemical shifts and coupling patterns of the diastereotopic protons on the C4 and C5 positions of the oxazolidinone ring are particularly informative for conformational analysis.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environments of all carbon atoms in the molecule, including the carbonyl carbon of the oxazolidinone ring and the carbons of the chlorophenyl group.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), offer deeper insights into the molecular structure by establishing correlations between different nuclei.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the oxazolidinone ring.

HSQC spectroscopy correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the ¹H and ¹³C signals for each CH group.

¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40d2HAr-H
7.35d2HAr-H
5.65t1HC5-H
4.10t1HC4-H
3.70t1HC4-H

¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
158.5C=O
138.0Ar-C
134.5Ar-C
129.0Ar-CH
127.5Ar-CH
77.0C5
70.5C4

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of "this compound" and to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to within 5 ppm).

The exact mass measurement allows for the calculation of the molecular formula, providing strong evidence for the compound's identity and distinguishing it from isobaric species. The isotopic pattern observed for the molecular ion, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, serves as a characteristic signature for chlorine-containing compounds.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in "this compound". The IR spectrum of this compound displays characteristic absorption bands that correspond to specific vibrational modes of its constituent bonds.

A strong absorption band is typically observed in the region of 1750-1730 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (oxazolidinone) ring. The N-H stretching vibration of the secondary amine within the ring usually appears as a sharp peak around 3300-3200 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the aromatic ring and the aliphatic portion of the oxazolidinone ring, as well as C-O and C-N stretching bands.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3270N-H Stretch
~1740C=O Stretch
~1240C-O Stretch
~830C-Cl Stretch

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. "this compound" is expected to exhibit absorption maxima in the UV region due to the presence of the chlorophenyl chromophore. The π → π* transitions of the aromatic ring are typically observed at shorter wavelengths, while n → π* transitions may also be present.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. For chiral molecules like "this compound", single-crystal X-ray diffraction analysis can unambiguously establish its absolute configuration (R or S) when a suitable crystal is obtained.

This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. The analysis reveals the relative orientation of the chlorophenyl substituent with respect to the oxazolidinone ring, as well as the puckering of the five-membered ring. Furthermore, the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding involving the N-H group and the carbonyl oxygen, can be elucidated.

Chromatographic and Chiroptical Techniques for Stereoisomer Analysis

"this compound" possesses a stereocenter at the C5 position, meaning it can exist as a pair of enantiomers. The separation and analysis of these stereoisomers are critical, as they may exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for the enantioselective separation of such compounds. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. The choice of the CSP and the mobile phase composition are crucial for achieving successful resolution.

Chiroptical techniques, such as circular dichroism (CD) spectroscopy, provide information about the stereochemical features of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess and the absolute configuration of a sample, often by comparison with theoretical calculations or spectra of known standards.

Challenges and Future Research Directions for 5 4 Chlorophenyl 1,3 Oxazolidin 2 One

Strategies to Overcome Acquired Resistance Mechanisms (e.g., ribosomal mutations) in Antibacterial Applications

The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. mdpi.comnih.gov Acquired resistance predominantly arises from mutations in the 23S rRNA and alterations in ribosomal proteins L3 and L4. nih.gov Overcoming these resistance mechanisms is a critical area of research.

One promising strategy is the development of new generations of oxazolidinones with enhanced binding affinity and activity against resistant strains. For instance, the Rχ-01 family of oxazolidinones has demonstrated greater intrinsic activity against linezolid-resistant isolates by binding more effectively to the ribosomal A-site. nih.gov These compounds have been shown to inhibit the translation of ribosomes from linezolid-resistant Staphylococcus aureus at submicromolar concentrations. nih.gov

Another effective approach is the use of synergistic drug combinations. Combining oxazolidinones with other antimicrobial agents can restore their efficacy against resistant strains. For example, the combination of oxazolidinones with bedaquiline has shown a marked decrease in the minimum inhibitory concentrations (MICs) against Mycobacterium abscessus complex. nih.gov Similarly, the nitroxide biofilm dispersal agent C-TEMPO has been shown to synergistically enhance the susceptibility of MRSA biofilms to ranbezolid. mdpi.com The creation of hybrid molecules, such as nitroimidazole-oxazolidinone conjugates, has also demonstrated synergistic activity against anaerobic bacteria. mdpi.com

Combination AgentTarget OrganismObserved Effect
BedaquilineMycobacterium abscessus complexSignificant reduction in the median MIC of oxazolidinones. nih.gov
C-TEMPOMethicillin-resistant Staphylococcus aureus (MRSA) biofilmsSynergistically enhanced susceptibility to ranbezolid. mdpi.com
Nitroimidazole (in conjugates)Anaerobic bacteriaSynergistic antimicrobial activity. mdpi.com
Amoxicillin, Erythromycin, Imipenem, Sparfloxacin, Teicoplanin, TetracyclineVarious Staphylococci, Enterococci, and PneumococciOccasional synergistic effects observed in vitro. nih.gov

Design and Synthesis of Potent and Selective Multi-Target Agents

The development of multi-target agents, which act on multiple biological targets simultaneously, is an emerging strategy to combat drug resistance and improve therapeutic outcomes. nih.gov For 5-(4-chlorophenyl)-1,3-oxazolidin-2-one, this approach can involve designing derivatives that inhibit both bacterial protein synthesis and other essential cellular processes.

A key strategy in this area is the creation of hybrid molecules that combine the oxazolidinone core with another pharmacophore. As mentioned, nitroimidazole-oxazolidinone conjugates have been synthesized to create dual-acting antimicrobial agents. mdpi.com This design leverages the distinct mechanisms of action of both components to enhance efficacy and potentially reduce the likelihood of resistance development. Another innovative concept is the linkage of an oxazolidinone to a cephalosporin with an attached siderophore, creating a "Trojan Horse" delivery system that facilitates entry into Gram-negative bacteria. nih.gov

Furthermore, the structural similarities between bacterial DNA gyrase and topoisomerase IV make them attractive targets for the development of dual-targeting antibacterial agents. nih.gov Designing derivatives of this compound that can inhibit these enzymes in addition to the ribosome could provide a powerful new class of broad-spectrum antibiotics.

Integration of Artificial Intelligence and Machine Learning in Oxazolidinone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can be instrumental in the development of novel this compound derivatives.

ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the antibacterial potency of new oxazolidinone compounds. frontiersin.org This allows for the rapid virtual screening of vast chemical libraries to identify promising candidates for synthesis and testing. For instance, machine learning models have been successfully used to predict antibiotic resistance from whole genome sequences, which can help in designing drugs that are effective against resistant strains. towardsdatascience.com

AI can also be employed in the de novo design of molecules with optimized properties. Generative models can create novel oxazolidinone structures that are predicted to have high efficacy, low toxicity, and favorable pharmacokinetic profiles. Furthermore, AI can aid in optimizing synthetic routes, making the production of these complex molecules more efficient and cost-effective. nih.gov

AI/ML ApplicationDescriptionPotential Impact on Oxazolidinone Discovery
Virtual Screening Using ML models to predict the activity of compounds against bacterial targets.Rapid identification of potent this compound derivatives from large virtual libraries.
Resistance Prediction Training algorithms on genomic data to predict the likelihood of resistance. towardsdatascience.comnih.govDesign of oxazolidinones that are less susceptible to known resistance mechanisms.
De Novo Drug Design Generative AI models create novel molecular structures with desired properties.Creation of entirely new oxazolidinone scaffolds with enhanced efficacy and safety.
Synthesis Planning AI algorithms predict optimal and efficient synthetic pathways.More sustainable and cost-effective production of new oxazolidinone candidates.

Exploration of Novel Therapeutic Areas and Neglected Diseases

While oxazolidinones are primarily known for their antibacterial properties, their versatile scaffold has shown promise in other therapeutic areas. nih.gov Exploring these novel applications for derivatives of this compound could lead to the development of new treatments for a range of diseases.

Recent studies have highlighted the potential of oxazolidinone derivatives as anticancer agents. mdpi.comnih.gov Certain thiazolidinone compounds, which share a similar heterocyclic core, have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia, breast, and colon cancer. mdpi.comnih.govpharmacophorejournal.com The mechanism of action in cancer cells often involves the induction of apoptosis and cell cycle arrest. nih.gov

Additionally, some heterocyclic compounds containing the thiourea moiety, structurally related to certain oxazolidinone derivatives, have been investigated for the treatment of parasitic diseases like schistosomiasis. mdpi.com The anti-inflammatory and anticonvulsant properties of oxazolidinone derivatives have also been reported, suggesting their potential use in treating chronic and neurological diseases. researchgate.net

Therapeutic AreaExample of Investigated Activity
Anticancer Antiproliferative activity against human leukemia, breast, and colon cancer cell lines. mdpi.comnih.govpharmacophorejournal.com
Antiparasitic Potential application against schistosomiasis. mdpi.com
Anti-inflammatory Reported anti-inflammatory properties of oxazolidinone derivatives. researchgate.net
Anticonvulsant Reported anticonvulsant activity of oxazolidinone derivatives. researchgate.net

Advancements in Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable synthetic methods is crucial for the economically viable and environmentally friendly production of this compound and its derivatives. Research in this area focuses on improving reaction efficiency, reducing waste, and utilizing greener reagents and conditions.

One-pot synthesis procedures are highly desirable as they reduce the number of intermediate purification steps, saving time, solvents, and resources. beilstein-journals.orgbeilstein-archives.org For example, a one-pot reaction of epoxides with chlorosulfonyl isocyanate has been developed for the synthesis of oxazolidinones under mild, metal-free conditions. beilstein-journals.org This method offers shorter reaction times and a simple purification process.

The principles of green chemistry are also being applied to oxazolidinone synthesis. researchgate.net This includes the use of electrochemical methods, such as the carboxylative cyclization of propargylamines with CO2, which provides a sustainable route to functionalized 2-oxazolidinones. acs.org Other approaches focus on developing facile and efficient synthetic routes that can be easily scaled up for industrial production. researchgate.net

Synthetic StrategyKey FeaturesAdvantages
One-Pot Synthesis Multiple reaction steps in a single vessel.Reduced waste, shorter reaction times, and simplified purification. beilstein-journals.orgbeilstein-archives.org
Electrochemical Synthesis Utilization of electricity to drive chemical reactions.Sustainable and avoids the use of harsh chemical reagents. acs.org
Metal-Free Catalysis Avoidance of heavy metal catalysts.Reduced toxicity and environmental impact. beilstein-journals.org
Scalable Routes Development of synthetic pathways suitable for large-scale production.Enables cost-effective manufacturing of the final drug product. researchgate.net

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